Regulatory Compliance: Achieving Z-Isomer Content Below 0.1% in Rilpivirine Hydrochloride API via Validated Reference Standards
In the manufacturing process of Rilpivirine hydrochloride API, the Z-isomer is an unavoidable process-related impurity that must be rigorously controlled. The use of an authenticated (Z)-Rilpivirine reference standard enables the accurate quantification required to demonstrate that the Z-isomer content in the final API is reduced to less than 0.1% [1]. This is achieved by starting from a synthetic intermediate where the Z-isomer is present at less than 0.5%, which is subsequently reduced to below 0.1% in the final hydrochloride salt form [1]. Without a validated, high-purity (Z)-Rilpivirine standard, analytical methods cannot reliably establish compliance with this impurity specification threshold, which is a regulatory requirement for Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) .
| Evidence Dimension | Maximum permissible Z-isomer impurity content in Rilpivirine hydrochloride API |
|---|---|
| Target Compound Data | (Z)-Rilpivirine is the impurity to be controlled; the acceptable limit is <0.1% in the API [1] |
| Comparator Or Baseline | Synthetic intermediate (compound II) prior to final purification, containing Z-isomer at <0.5% [1] |
| Quantified Difference | ≥5-fold reduction in Z-isomer content from intermediate (<0.5%) to final API (<0.1%) |
| Conditions | Synthesis of Rilpivirine hydrochloride per the patented process utilizing (E)-4-(2-cyanoethenyl)-2,6-dimethyl phenylamine hydrochloride as starting material |
Why This Matters
Procurement of (Z)-Rilpivirine is essential for demonstrating compliance with the <0.1% impurity specification mandated for regulatory submissions.
- [1] Dwivedi SD, Singh KK, Prasad M, Patel HH, Jain MR. Rilpivirine Process. United States Patent US 8,158,777 B2. April 17, 2012. View Source
